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N-(3,4-dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

PfDHODH inhibition enzyme potency antimalarial

Researchers requiring a well-characterized intermediate-potency PfDHODH inhibitor often struggle to find reference compounds with rigorously quantified selectivity. DSM123 (CAS 309738-86-1) solves this with precisely defined enzyme and whole-cell activity from the original lead optimization series. - PfDHODH IC50: 0.35 µM; 11.4-fold Pf/Pb selectivity; >100 µM human DHODH. - 13.7-fold enzyme-to-cell shift enables permeability studies alongside DSM74 and DSM1. - Supplied with ≥98% purity, ready for head-to-head assays in triazolopyrimidine SAR programs.

Molecular Formula C14H15N5
Molecular Weight 253.30 g/mol
Cat. No. B10813007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC14H15N5
Molecular Weight253.30 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=CC(=NC3=NC=NN23)C)C
InChIInChI=1S/C14H15N5/c1-9-4-5-12(6-10(9)2)18-13-7-11(3)17-14-15-8-16-19(13)14/h4-8,18H,1-3H3
InChIKeyYJGGCASIGXJBIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (DSM123): A Triazolopyrimidine-Based PfDHODH Inhibitor for Antimalarial Research


N-(3,4-dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 309738-86-1, also designated DSM123) is a synthetic triazolopyrimidine-based inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a mitochondrial enzyme essential for de novo pyrimidine biosynthesis in malaria parasites [1]. First reported in the 2009 J. Med. Chem. lead optimization study by Gujjar et al., DSM123 bears a 3,4-dimethylphenyl substituent on the exocyclic amine and was synthesized as part of a systematic Topliss-series evaluation aimed at replacing the metabolically labile naphthyl group of earlier leads with substituted phenyl rings [1]. The compound is archived in BindingDB (BDBM28840) with multi-species DHODH inhibition data and is commercially available from multiple vendors for research use [2].

Why Generic Substitution of N-(3,4-Dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (DSM123) Fails: Evidence-Based SAR for Triazolopyrimidine PfDHODH Inhibitors


Triazolopyrimidine-based PfDHODH inhibitors exhibit an exceptionally steep structure–activity relationship at the N7-aryl position: the unsubstituted phenyl analog (DSM12) is completely inactive (PfDHODH IC50 >200 µM), while the introduction of a single para-trifluoromethyl group (DSM74) yields an IC50 of 0.28 µM, and further optimization of disubstituted phenyls produces sub-100 nM inhibitors such as DSM125 (3-F-4-CF3-Ph; IC50 0.077 µM) [1]. Species selectivity also varies dramatically—DSM74 is essentially equipotent against PfDHODH and PbDHODH (IC50 ratio ≈ 1.4), whereas structurally adjacent analogs bearing different substitution patterns show 5- to >200-fold differences between the two orthologs [1]. These findings demonstrate that neither potency, selectivity, nor whole-cell translation can be assumed or extrapolated across the phenyl-substituted triazolopyrimidine series; each substitution pattern—including the 3,4-dimethylphenyl motif of DSM123—must be experimentally validated in its own right [1][2].

Quantitative Differentiation Evidence for N-(3,4-Dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (DSM123) vs. Key Triazolopyrimidine Comparators


PfDHODH Enzyme Inhibition Potency: DSM123 vs. Early Naphthyl/Anthracenyl Leads and Optimized Phenyl Analogs

DSM123 inhibits recombinant PfDHODH with an IC50 of 0.35 ± 0.21 µM, placing it in the moderate potency tier among phenyl-substituted triazolopyrimidines—approximately 7.4-fold less potent than the naphthyl lead DSM1 (IC50 0.047 ± 0.02 µM) and 4.5-fold less potent than the optimized disubstituted analog DSM125 (3-F-4-CF3-Ph; IC50 0.077 ± 0.03 µM), but equipotent with the first-generation in vivo-active compound DSM74 (4-CF3-Ph; IC50 0.28 ± 0.02 µM) within experimental error [1]. In contrast, the unsubstituted phenyl analog DSM12 is completely inactive (IC50 >200 µM), underscoring the essential contribution of the 3,4-dimethyl substitution to target engagement [1].

PfDHODH inhibition enzyme potency antimalarial triazolopyrimidine SAR

Species Selectivity Profile: Differential PfDHODH vs. PbDHODH Potency of DSM123 Compared with DSM74

DSM123 exhibits a pronounced 11.4-fold selectivity window for PfDHODH over PbDHODH (IC50 0.35 vs. 4.0 µM), a feature that contrasts sharply with DSM74, which is essentially equipotent against both enzymes (PfDHODH IC50 0.28 µM; PbDHODH IC50 0.38 µM; ratio ≈ 1.4) [1]. This differential ortholog selectivity is structurally significant because it demonstrates that disubstitution with two methyl groups (3,4-di-CH3) restores the Pf-preferential binding profile that is lost with the single para-CF3 substituent in DSM74, while the even more optimized DSM125 (3-F-4-CF3-Ph) shows an intermediate selectivity ratio of ~3.4 [1].

species selectivity PfDHODH PbDHODH Plasmodium berghei rodent model translation

Human DHODH Counter-Screen Selectivity: DSM123 Maintains >285-Fold Safety Window

DSM123 shows no measurable inhibition of human DHODH at concentrations up to 100 µM (IC50 >100 µM), yielding a >285-fold selectivity window relative to its PfDHODH IC50 of 0.35 µM [1]. This host-enzyme sparing profile is consistent across the entire phenyl-substituted triazolopyrimidine series (all tested compounds in Table 1 show hDHODH IC50 >100 µM), confirming that replacement of the naphthyl moiety with substituted phenyl rings does not compromise the exceptional species selectivity originally observed with DSM1 and DSM2 (>4,000-fold and >3,500-fold, respectively) [1][2]. The preserved selectivity arises from binding to the species-variable pocket adjacent to the flavin cofactor, which differs in amino acid composition between human and Plasmodium enzymes [1].

human DHODH counter-screen selectivity host toxicity safety margin

Whole-Cell Antimalarial Activity and Enzyme-to-Cell Translation Efficiency: DSM123 vs. DSM74 and DSM125

In the P. falciparum 3D7 whole-cell proliferation assay, DSM123 exhibits an EC50 of 4.8 ± 2.3 µM, representing an ~13.7-fold attenuation relative to its PfDHODH enzyme IC50 (0.35 µM) [1]. This enzyme-to-cell shift is larger than that observed for DSM74 (1.2-fold shift; EC50 0.34 µM) and DSM125 (16.9-fold shift; EC50 1.3 µM), and substantially larger than for DSM1 (1.6-fold shift; EC50 0.076 µM) [1]. The larger apparent shift for DSM123 could reflect differences in cellular permeability, efflux susceptibility, or intracellular protein binding specific to the 3,4-dimethylphenyl motif—a hypothesis supported by the fact that the overall enzyme–cell correlation across the entire series remains strong (r² = 0.73, slope = 0.78) [1].

whole-cell assay P. falciparum 3D7 EC50 cell permeability target engagement

SAR Positioning: 3,4-Dimethylphenyl as a Key Disubstituted Phenyl Motif in the Topliss-Series Evaluation

DSM123 was designed and tested as part of a systematic Topliss-series evaluation of 40 substituted phenyl analogs replacing the metabolically problematic naphthyl group [1]. Within this set, the 3,4-dimethyl substitution pattern (compound 44 of 47) occupies a critical SAR junction: it demonstrates that combining two electron-donating methyl groups at meta and para positions restores PfDHODH activity (IC50 0.35 µM) compared to the singly substituted 3-CH3-Ph (DSM94; IC50 4.9 µM) and 4-CH3-Ph (DSM97; IC50 4.2 µM), representing a >12-fold potency improvement over either mono-methyl analog [1]. The 3,4-dimethyl pattern also contrasts with the 3,4-difluoro analog (DSM112; IC50 8.0 µM), which is 23-fold less potent, demonstrating that electronic character (electron-donating vs. electron-withdrawing) at the 3,4-positions dramatically influences target affinity [1]. This SAR resolution makes DSM123 a well-documented reference point for computational modeling, including the QSAR and molecular docking studies subsequently reported by Ojha and Roy [2].

SAR Topliss series disubstituted phenyl medicinal chemistry lead optimization

Metabolic Stability Context: DSM123 as a Representative Phenyl Analog with Favorable In Vitro Metabolism Profile

The 2009 Gujjar et al. study reports that replacement of the naphthyl (DSM1) and anthracenyl (DSM2) groups with substituted phenyl rings was specifically motivated by the observation that these polycyclic aromatics underwent rapid metabolism in human liver microsomes with high predicted hepatic extraction ratios, leading to poor and declining plasma exposure upon repeat dosing in mice [1]. While individual metabolic stability data for DSM123 was not explicitly reported in Table 2 of the paper, the study states that halogenated and substituted phenyl analogs broadly showed reduced rates of metabolism compared with DSM1/DSM2, with only a single putative hydroxylation metabolite identified for most phenyl-substituted compounds [1]. This class-level finding supports the rationale that the 3,4-dimethylphenyl moiety of DSM123 belongs to the metabolically more resilient phenyl sub-series, in contrast to the rapidly cleared naphthyl-based leads [1].

metabolic stability human liver microsomes ADME phenyl substitution drug metabolism

Application Scenarios for N-(3,4-Dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (DSM123) in Antimalarial Drug Discovery


SAR Reference Compound for Phenyl-Substituted PfDHODH Inhibitor Optimization

DSM123 serves as a well-characterized intermediate-potency reference point in triazolopyrimidine lead optimization programs. Its PfDHODH IC50 of 0.35 µM and 11.4-fold Pf/Pb selectivity provide a quantitative benchmark against which newly synthesized disubstituted phenyl analogs can be directly compared in head-to-head enzyme and whole-cell assays. The compound is particularly useful for calibrating the potency contribution of the 3,4-dimethyl substitution pattern relative to mono-substituted, di-halogenated, or mixed alkyl-halogenated phenyl variants, all of which were tested within the same experimental framework [1].

Tool Compound for Investigating Species-Specific DHODH Binding Determinants

With its moderate PfDHODH-to-PbDHODH selectivity ratio of ~11.4 and complete sparing of human DHODH (IC50 >100 µM), DSM123 is an ideal probe for studying the structural basis of species selectivity in the DHODH variable binding pocket. Unlike DSM74 (which shows near-equipotent Pf/Pb activity) or DSM2 (which shows extreme 66-fold selectivity), DSM123 occupies an intermediate selectivity range that facilitates detection of both gain- and loss-of-selectivity mutations in site-directed mutagenesis studies. The compound's selectivity profile has been rigorously quantified alongside 46 other analogs in a single comprehensive study [1].

Validation Standard for QSAR and Computational Docking Models of PfDHODH

The 3,4-dimethylphenyl substitution pattern of DSM123 represents a specific combination of electronic (electron-donating methyl groups) and steric parameters that has been incorporated into published QSAR models of triazolopyrimidine-based DHODH inhibitors. Ojha and Roy (2010) used the broader dataset including DSM123 to develop LFER-based and molecular shape analysis QSAR models, as well as molecular docking studies elucidating the interaction of substituted phenyl rings with the hydrophobic enzyme pocket [2]. DSM123's well-defined physicochemical descriptors and its intermediate activity make it a valuable external validation compound for new computational models.

Whole-Cell Permeability Probe for Triazolopyrimidine Antimalarials

The relatively large enzyme-to-cell potency shift observed for DSM123 (13.7-fold, EC50 4.8 µM vs. PfDHODH IC50 0.35 µM) distinguishes it from analogs with efficient cellular translation such as DSM74 (1.2-fold shift). This property makes DSM123 a useful comparator for investigating cell permeability determinants—including passive diffusion, active efflux, and intracellular protein binding—that govern the whole-cell activity of triazolopyrimidine-based antimalarials. Researchers can use DSM123 alongside DSM74 and DSM1 in parallel permeability assays to dissect the structural features that control cellular access in this chemical series [1].

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